1-(6-Nitro-1,3-benzodioxol-5-yl)piperidine
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Description
“1-(6-Nitro-1,3-benzodioxol-5-yl)piperidine” is a compound with the molecular formula C12H14N2O4 . It is related to the class of organic compounds known as phenylimidazoles, which are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a piperidine ring attached to a benzodioxol ring with a nitro group . The exact structure can be found in various chemical databases .
Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, related compounds such as piperine and piperidine have shown to interact with several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB etc .
Future Directions
The future directions for “1-(6-Nitro-1,3-benzodioxol-5-yl)piperidine” could involve further studies on its potential anticancer properties, given the observed effects of structurally similar compounds . Additionally, more research could be done to fully understand its synthesis, chemical reactions, and physical and chemical properties.
Mechanism of Action
Target of Action
Related compounds such as piperine have been shown to interact with various targets, including cytochrome-c, caspase-3, and caspase-9 .
Mode of Action
It is suggested that related compounds may exert their effects by blocking the release of cytochrome-c, caspase-3, and caspase-9, thereby protecting against apoptosis .
Biochemical Pathways
Related compounds have been shown to influence pathways related to apoptosis, as evidenced by their ability to block the release of cytochrome-c, caspase-3, and caspase-9 .
Result of Action
Related compounds have been shown to protect against 6-ohda-induced apoptosis by blocking the release of cytochrome-c, caspase-3, and caspase-9 .
Action Environment
It is generally recommended to store similar compounds in a cool, dark place to maintain stability .
Properties
IUPAC Name |
1-(6-nitro-1,3-benzodioxol-5-yl)piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4/c15-14(16)10-7-12-11(17-8-18-12)6-9(10)13-4-2-1-3-5-13/h6-7H,1-5,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYXXFFMJBRYBKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC3=C(C=C2[N+](=O)[O-])OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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